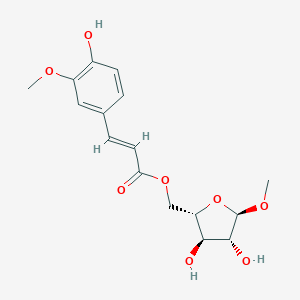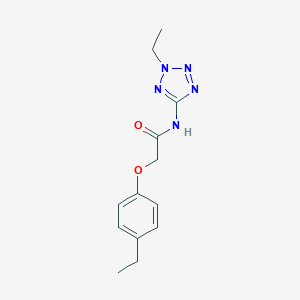
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol, also known as F-ara-AMP, is a nucleoside analogue that has shown potential in the treatment of various types of cancer. It is a modified version of the nucleoside adenosine, which is an essential component of DNA and RNA. F-ara-AMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is converted into F-ara-ATP, which is an active metabolite. F-ara-ATP inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death.
Biochemical and Physiological Effects:
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been shown to have both antitumor and immunosuppressive effects. It inhibits the activity of DNA and RNA synthesis enzymes, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol also has immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has several advantages for laboratory experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without degradation. However, (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has some limitations. It is toxic to normal cells, which limits its use in vivo. It also has limited solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. One direction is to investigate its potential in combination with other chemotherapy drugs. Another direction is to explore its potential in the treatment of autoimmune diseases. Further research is also needed to determine the optimal dosage and administration of (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol for different types of cancer. Finally, research is needed to develop new methods for synthesizing (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol that are more efficient and cost-effective.
合成法
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and solvents to modify the structure of adenosine and produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between adenosine and the fluorinated alkyl sulfonate to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Both methods have been used successfully to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol in the laboratory.
科学的研究の応用
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been extensively studied for its potential in the treatment of various types of cancer. It has been shown to be effective against leukemia, lymphoma, and solid tumors. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is a prodrug, which means that it is inactive until it is converted into an active form by the body. Once it is activated, it interferes with the synthesis of DNA and RNA in cancer cells, leading to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has also been shown to have immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
特性
CAS番号 |
134782-20-0 |
|---|---|
製品名 |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
分子式 |
C13H18FN5O3S |
分子量 |
343.38 g/mol |
IUPAC名 |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18FN5O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4H2,(H2,15,16,17)/t7-,9-,10-,13?/m1/s1 |
InChIキー |
UWHBOQMWBBJYCL-RJNFYWFKSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCCCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
同義語 |
5'-deoxy-5'-((2-monofluoroethyl)thio)adenosine 5-DMETA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)






![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)

